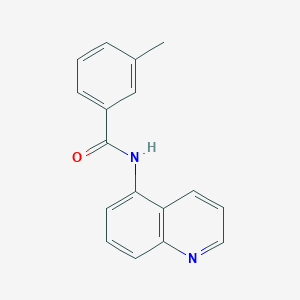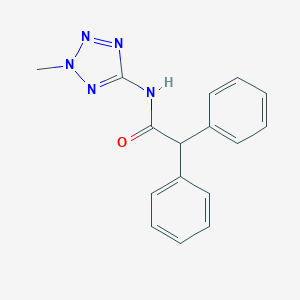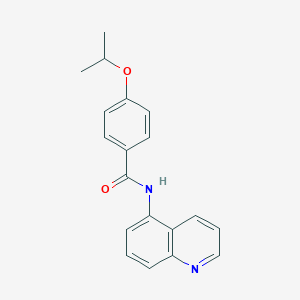
3-methyl-N-quinolin-5-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-quinolin-5-ylbenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a quinoline ring system attached to a benzamide moiety, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-quinolin-5-ylbenzamide typically involves the reaction of 3-methylbenzoic acid with quinoline-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-quinolin-5-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-methyl-N-quinolin-5-ylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-N-quinolin-5-ylbenzamide involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting DNA synthesis and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar quinoline ring system.
N-(quinolin-8-yl)benzamide: A structurally related compound with a different substitution pattern.
3-methylquinoline: A simpler derivative with only a methyl group attached to the quinoline ring.
Uniqueness
3-methyl-N-quinolin-5-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a benzamide moiety makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
1000940-27-1 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.3g/mol |
IUPAC Name |
3-methyl-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C17H14N2O/c1-12-5-2-6-13(11-12)17(20)19-16-9-3-8-15-14(16)7-4-10-18-15/h2-11H,1H3,(H,19,20) |
InChI Key |
YPAPUYXIAUBXCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-3-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B350678.png)
![4-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B350687.png)

![2-chloro-N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B350707.png)
![N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B350708.png)
![3-methyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]butanamide](/img/structure/B350714.png)
![3-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide](/img/structure/B350732.png)
![N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B350741.png)
![N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide](/img/structure/B350757.png)

![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B350799.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B350826.png)
![6-Methyl-2-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B350828.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B350832.png)
